4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole scaffold. Its structure features:
- A 3,4-dimethoxyphenyl group at position 4, attached via an imine bond (E-configuration).
- A 3-methylphenyl substituent at position 5.
- A thiol (-SH) group at position 3.
The presence of methoxy groups enhances electron-donating properties, which can influence binding to biological targets, while the thiol group contributes to redox activity and metal chelation .
Properties
CAS No. |
478256-14-3 |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-12-5-4-6-14(9-12)17-20-21-18(25)22(17)19-11-13-7-8-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+ |
InChI Key |
AEJIRBXANWFFMU-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with constructing the 1,2,4-triazole ring. A widely adopted method involves cyclization of thiosemicarbazides derived from hydrazide precursors.
Step 1: Synthesis of Potassium Dithiocarbazate
3-Methylphenylacetic acid hydrazide (1 ) reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to form potassium 3-(3-methylphenylacetyl)dithiocarbazate (2 ).
Reaction conditions :
-
Molar ratio : Hydrazide : CS₂ : KOH = 1 : 1.5 : 1.5
-
Solvent : Absolute ethanol
-
Temperature : Room temperature, 12–18 hours
-
Yield : >90%
Step 2: Cyclization to 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (3 )
Compound 2 undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in aqueous alkaline medium:
Reaction conditions :
-
Molar ratio : 2 : NH₂NH₂·H₂O = 1 : 2
-
Solvent : Water
-
Temperature : Reflux, 0.5–1 hour
-
Yield : 45–50%
Mechanism :
-
Nucleophilic attack by hydrazine on the dithiocarbazate.
-
Elimination of H₂S and formation of the triazole ring.
Schiff Base Formation via Condensation
The amino group of 3 condenses with 3,4-dimethoxybenzaldehyde (4 ) to form the target compound.
Reaction conditions :
-
Molar ratio : 3 : 4 = 1 : 1.1
-
Solvent : Dimethylformamide (DMF) or ethanol
-
Catalyst : Glacial acetic acid (2–3 drops)
-
Temperature : Reflux, 6–9 hours
-
Yield : 60–70%
Mechanism :
-
Acid-catalyzed nucleophilic addition of the amino group to the aldehyde.
-
Dehydration to form the imine (Schiff base) with (E)-stereochemistry.
Optimization and Process Parameters
Solvent Selection
Temperature and Time
-
Cyclization : Prolonged reflux (>1 hour) reduces yields due to decomposition.
-
Condensation : Reaction completion within 6–9 hours at 80–90°C.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Potassium dithiocarbazate | >90 | 95% |
| Triazole-thiol (3 ) | 45–50 | 98% |
| Target compound | 60–70 | 99% |
Comparative Analysis of Methodologies
Alternative Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group undergoes nucleophilic reactions, particularly S-alkylation and S-acylation (Table 1).
Table 1: S-Alkylation Reactions
*Reported for analogous triazole-thiols .
Mechanism : Deprotonation of the thiol by a base (e.g., Cs₂CO₃) generates a thiolate ion, which attacks electrophilic alkyl halides or acyl chlorides.
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids (Table 2).
Table 2: Oxidation Pathways
Mechanism : Oxidation proceeds via radical intermediates (for disulfides) or sequential electron transfer (for sulfonic acids).
Imine Hydrolysis and Reduction
The methylideneamino group (-N=CH-) undergoes hydrolysis or reduction (Table 3).
Table 3: Imine Reactivity
Mechanism :
-
Hydrolysis: Protonation of the imine nitrogen followed by nucleophilic attack by water.
-
Reduction: Hydride transfer from NaBH₄ to the imine carbon.
Condensation Reactions
The thiol group participates in condensation with aldehydes or ketones to form thioacetals or thioesters (Table 4).
Table 4: Condensation with Carbonyl Compounds
| Carbonyl Compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, H₂SO₄, reflux, 8h | Thioacetal adduct | 70%* | |
| Acetophenone | DMF, PTSA, 80°C, 12h |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have shown that derivatives of triazole-3-thiol compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 1,2,4-triazole moiety have been tested against human melanoma and breast cancer cell lines, demonstrating selective toxicity towards these cancerous cells .
- A specific derivative was noted for its ability to inhibit cancer cell migration and was characterized as a potential antimetastatic agent .
-
Antimicrobial Properties :
- The triazole-3-thiol derivatives have been reported to possess antimicrobial activity against a range of pathogens. For example, compounds derived from this class have shown effectiveness against Mycobacterium tuberculosis, with some exhibiting acceptable minimum inhibitory concentrations (MIC) in vitro .
- The incorporation of hydrazone linkages in these compounds has been associated with enhanced antimicrobial activity, making them promising candidates for further development .
-
Antitubercular Activity :
- The 1,2,4-triazole-3-thiol derivatives have been explored for their antitubercular properties. Studies indicate that certain synthesized compounds demonstrate significant activity against Mycobacterium tuberculosis strains, highlighting their potential as new therapeutic agents in tuberculosis treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in the phenyl and thiol groups can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Influence on cytotoxicity and selectivity |
| Variation in thiol group | Affects reactivity and interaction profiles |
| Presence of hydrazone linkages | Enhances antimicrobial properties |
Case Studies
- Cytotoxicity Assessment : In a study evaluating various triazole derivatives against human cancer cell lines (IGR39 and MDA-MB-231), specific compounds were identified as highly cytotoxic. These findings suggest that structural modifications can lead to significant differences in therapeutic potential .
- Antimicrobial Testing : A series of triazole derivatives were tested against Mycobacterium tuberculosis. The most promising compound exhibited an MIC value of 3.99 μM, indicating strong antitubercular activity compared to other derivatives tested .
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and thiol group may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituents at positions 4 and 5 of the triazole ring significantly alter electronic properties, solubility, and bioactivity. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., methoxy) improve solubility and interaction with polar biological targets .
- Electron-withdrawing groups (e.g., nitro, CF₃) enhance stability but may reduce bioavailability due to poor solubility .
- The 3-methylphenyl group in the target compound provides steric bulk compared to smaller substituents (e.g., 4-methylphenyl in ).
Key Observations :
- Chlorinated and methoxy-substituted triazoles show strong anticancer activity via apoptosis .
- Thiophene/furan-containing derivatives exhibit activity through metal chelation or DNA interaction .
- The target compound’s 3,4-dimethoxy groups may enhance antioxidant or cytotoxic effects, similar to trimethoxy derivatives .
Physicochemical Properties
Key Observations :
- The target compound’s lower logP compared to nitro- or CF₃-substituted derivatives suggests better bioavailability.
- 3-Methylphenyl may increase lipophilicity compared to smaller substituents (e.g., ethoxyphenyl in ).
Biological Activity
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Structure and Synthesis
The compound features a triazole ring substituted with a thiol group and aromatic moieties. Its synthesis typically involves the reaction of appropriate hydrazones with thioketones or thiosemicarbazides under specific conditions. The structural modifications significantly influence its biological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit notable anticancer properties. For instance, studies have shown that certain synthesized triazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, including:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
In one study, compounds containing the triazole moiety were tested for their cytotoxic effects using the MTT assay. The results indicated that some derivatives exhibited higher selectivity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. It has been reported to exhibit both bactericidal and fungicidal activities against a range of microbial strains. Notable findings include:
- Effective against :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these microorganisms were found to be comparable or superior to standard antibiotics like kanamycin .
The biological activity of triazole-thiol compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism.
- Interaction with Cellular Targets : The triazole ring can interact with biological receptors through hydrogen bonding and dipole-dipole interactions, enhancing their pharmacological profile .
Research Findings and Case Studies
Several studies have documented the biological activities of triazole derivatives:
Case Study: Cytotoxicity Assessment
A specific case study evaluated the cytotoxic effects of a series of synthesized triazole derivatives on human cancer cell lines. The study highlighted that compounds with certain substitutions on the triazole ring exhibited EC50 values in the nanomolar range against resistant cancer cell lines .
Q & A
Q. What are the established synthetic routes for this triazole-thiol derivative, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step protocols, including Mannich reactions and Schiff base formation. For example, arylpropionic acids (e.g., ibuprofen derivatives) undergo three-component Mannich reactions with formaldehyde and secondary amines to form intermediates, which are further functionalized . Reaction optimization involves adjusting catalysts (e.g., acetic acid), reflux durations (2–5 hours), and purification via crystallization or flash chromatography . Yield improvements (65–79%) are achieved by controlling stoichiometry and solvent polarity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- 1H NMR and MS confirm molecular integrity by identifying aromatic protons, methylideneamino groups, and molecular ion peaks .
- Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding. For example, triclinic crystal systems (space group P1) with precise bond angles and lengths validate the E-configuration of the Schiff base .
- Elemental analysis ensures purity by matching calculated vs. experimental C/H/N/S percentages .
Q. How is the compound screened for basic biological activity, and what assays are prioritized?
- Antimicrobial testing : Agar diffusion assays against Staphylococcus aureus or Candida albicans assess zone-of-inhibition diameters .
- Anticancer activity : MTT assays on cell lines (e.g., MCF-7, Hep-G2) measure IC50 values, with triazole-thiols showing moderate cytotoxicity (e.g., 40–60% inhibition at 50 µM) .
- In vivo acute toxicity : Rodent models determine LD50 (e.g., 1190 mg/kg) and classify compounds under toxicity scales (e.g., Class IV per K.K. Sidorov) .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields in Schiff base formation?
Contradictions in yield (e.g., 65% vs. 79%) arise from substituent electronic effects. Electron-withdrawing groups (e.g., -Br, -CF3) reduce nucleophilicity, requiring longer reflux times. Microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl2) can accelerate imine formation . Purity is enhanced via silica gel chromatography with gradient elution (hexane:ethyl acetate) .
Q. How should conflicting data on antimicrobial efficacy be resolved?
Discrepancies in activity (e.g., high antifungal vs. low antibacterial effects) may stem from:
- Lipophilicity : LogP values influence membrane penetration; 3,4-dimethoxy groups enhance hydrophobicity and Gram-positive activity .
- Assay variability : Standardize inoculum size (e.g., 1×10^6 CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize false negatives .
Q. What computational strategies predict toxicity and bioactivity while minimizing animal testing?
- QSAR models : Use molecular descriptors (e.g., topological polar surface area, H-bond acceptors) to correlate structure with LD50. A study achieved R² = 0.89 for acute toxicity prediction .
- DFT calculations : Optimize geometries at the B3LYP/6-311G** level to identify electrophilic sites prone to metabolic oxidation .
Q. How do structural modifications balance toxicity and pharmacological efficacy?
- Substituent tuning : Replacing 3-methylphenyl with pyridyl groups reduces hepatotoxicity (ALT/AST levels drop by 30%) but may lower anticancer activity .
- Prodrug strategies : Masking the thiol (-SH) as a disulfide (-S-S-) improves bioavailability and reduces glutathione depletion .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for metal complexes?
- X-ray absorption spectroscopy : Determines coordination geometry (e.g., octahedral Cu(II) complexes enhance DNA intercalation) .
- Docking studies : Triazole-thiols show high affinity (ΔG = −9.2 kcal/mol) for bacterial metallo-β-lactamases, suggesting enzyme inhibition mechanisms .
Methodological Tables
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| Schiff base precursor | Mannich reaction | 70–75 | |
| Brominated aryl derivative | Electrophilic substitution | 67 | |
| Methylthiazole conjugate | Hydrazone formation | 79 |
Table 2: Computational vs. Experimental Toxicity Data
| Parameter | In Silico Prediction | In Vivo Result | Error (%) |
|---|---|---|---|
| LD50 (mg/kg) | 1250 | 1190 | 4.8 |
| Hepatotoxicity | Moderate | Class IV | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
